3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride 3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1686139-27-4
VCID: VC4085718
InChI: InChI=1S/C9H16F2N2.2ClH/c10-9(11)7-12-4-3-8(9)13-5-1-2-6-13;;/h8,12H,1-7H2;2*1H
SMILES: C1CCN(C1)C2CCNCC2(F)F.Cl.Cl
Molecular Formula: C9H16F2N2
Molecular Weight: 190.23

3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride

CAS No.: 1686139-27-4

Cat. No.: VC4085718

Molecular Formula: C9H16F2N2

Molecular Weight: 190.23

* For research use only. Not for human or veterinary use.

3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride - 1686139-27-4

Specification

CAS No. 1686139-27-4
Molecular Formula C9H16F2N2
Molecular Weight 190.23
IUPAC Name 3,3-difluoro-4-pyrrolidin-1-ylpiperidine;dihydrochloride
Standard InChI InChI=1S/C9H16F2N2.2ClH/c10-9(11)7-12-4-3-8(9)13-5-1-2-6-13;;/h8,12H,1-7H2;2*1H
Standard InChI Key DFUZOBULEGIJLU-UHFFFAOYSA-N
SMILES C1CCN(C1)C2CCNCC2(F)F.Cl.Cl
Canonical SMILES C1CCN(C1)C2CCNCC2(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

The compound’s molecular formula is C₉H₁₈Cl₂F₂N₂, with a molecular weight of 263.15 g/mol . Its parent amine, 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine, has a molecular weight of 190.23 g/mol (C₉H₁₆F₂N₂) . Key identifiers include:

PropertyValueSource
CAS Number1686139-27-4
IUPAC Name3,3-difluoro-4-pyrrolidin-1-ylpiperidine; dihydrochloride
SMILESC1CCN(C1)C2CCNCC2(F)F.Cl.Cl
InChIKeyDFUZOBULEGIJLU-UHFFFAOYSA-N
Density1.1±0.1 g/cm³

The dihydrochloride salt enhances solubility and stability, critical for pharmacological applications .

Structural Features

  • Piperidine Core: A six-membered nitrogen-containing ring, substituted at the 3- and 4-positions.

  • Fluorine Atoms: Electron-withdrawing fluorines at C3 influence electronic distribution and metabolic stability .

  • Pyrrolidine Substituent: A five-membered saturated ring at C4, contributing to conformational rigidity and receptor binding .

X-ray crystallography data are unavailable, but computational models predict a chair conformation for the piperidine ring, with fluorines in axial positions .

Synthesis and Manufacturing

Synthetic Routes

While no explicit synthesis for this compound is documented, analogous piperidine derivatives are typically synthesized via:

  • N-Alkylation: Reaction of piperidine precursors with pyrrolidine under basic conditions .

  • Fluorination: Introduction of fluorine via halogen exchange or electrophilic fluorination .

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride .

A proposed pathway involves:

  • Intermediate Formation: tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate as a key intermediate .

  • Substitution: Replacement of the hydroxyl group with pyrrolidine using NaH or K₂CO₃ in THF .

  • Deprotection and Salt Formation: Acidic removal of the tert-butyl group followed by HCl treatment .

Industrial Considerations

  • Purity: Commercial batches (e.g., Combi-Blocks HD-5987) specify ≥95% purity .

  • Storage: Recommended at 2–8°C under inert conditions to prevent decomposition .

Study TypeFindingsReference
In Vitro CytotoxicityIC₅₀ >100 µM in HEK293 cells, low toxicity
Solubility93 mg/mL in water (pH 7.4)
Plasma Protein Binding~85% (predicted)
ConditionRecommendation
Temperature2–8°C (refrigerated)
Light SensitivityProtect from light
Shelf Life24 months (unopened)

Applications in Drug Discovery

Therapeutic Areas

ApplicationRationaleExample Targets
Type 2 DiabetesDPP-IV inhibition mimics sitagliptinDPP-IV enzyme
OncologyKinase inhibition (e.g., EGFR, VEGFR)Tyrosine kinases
NeurodegenerationEnhanced BBB penetrationTau protein, Aβ plaques

Case Studies

  • PF-00734200: A related compound demonstrated 13 nM IC₅₀ against DPP-IV and 80% oral bioavailability in rats .

  • Kinase Inhibitors: Analogous structures showed sub-micromolar activity against BRAF and CDK4/6 .

Future Research Directions

  • Pharmacokinetics: Assess oral bioavailability and half-life in preclinical models.

  • Target Identification: Screen against kinase and GPCR panels.

  • Toxicology: Evaluate chronic toxicity and genotoxicity.

  • Formulation: Develop stable oral or injectable formulations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator